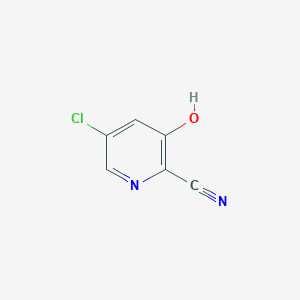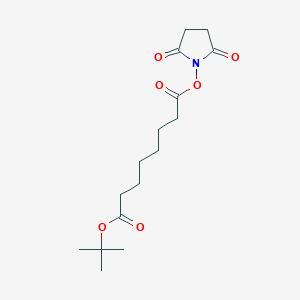
5-Chloro-3-hydroxypicolinonitrile
Descripción general
Descripción
5-Chloro-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of 3-Hydroxy-4-Substituted Picolinonitriles, which includes 5-Chloro-3-hydroxypicolinonitrile, has been achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion . Another study reported the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-hydroxypicolinonitrile consists of a six-membered aromatic ring with a chlorine atom, a hydroxyl group, and a nitrile group attached to it .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
5-Chloro-3-hydroxypicolinonitrile is utilized in cross-coupling reactions. For example, it's involved in the synthesis of 5,5′-bi(1,10-phenanthroline) through treatment with 4-hydroxyphthalonitrile (Ağırtaş, 2017).
Complexation with Metal Ions
This compound has been studied for its ability to form complexes with various metal ions. It's involved in the determination of thorium(IV) and uranium(VI) complexes (Ünak et al., 1995).
Cytotoxic Effects on Cancer Cells
Research has explored its derivatives for potential anticancer activities. One study investigated the cytotoxic effects of its derivatives on MCF-7 cells, highlighting pathways of induced apoptosis (Zahedifard et al., 2015).
Formation of Metal Ion-Selective Lariat Ethers
The compound is instrumental in synthesizing CHQ-substituted macrocycles that show selective metal ion complexation, useful in various analytical applications (Bordunov et al., 1996).
Enzyme Inhibition and Antioxidant Properties
Its derivatives have shown significant acetylcholinesterase and butyrylcholinesterase inhibitory properties, suggesting potential applications in treating Alzheimer’s diseases and diabetes mellitus (Barut & Demirbaş, 2020).
Antituberculosis Applications
Some research indicates that 5-Chloro-3-hydroxypicolinonitrile has potential antituberculosis activities, making it a candidate for treating this infection (Kolehmainen et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for 5-Chloro-3-hydroxypicolinonitrile are not explicitly stated in the available literature, it’s worth noting that research in the field of chemistry often involves the synthesis of new derivatives of known compounds, testing their biological activity, and optimizing their properties for potential applications .
Propiedades
IUPAC Name |
5-chloro-3-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALIPPDQWVRUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxypicolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)







![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)
